molecular formula C13H20N2O B11724839 1-[2-(4-Methylphenoxy)ethyl]piperazine

1-[2-(4-Methylphenoxy)ethyl]piperazine

Cat. No.: B11724839
M. Wt: 220.31 g/mol
InChI Key: NMTCQEIEKVUWQE-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenoxy)ethyl]piperazine is a chemical compound with the molecular formula C13H20N2O It is characterized by the presence of a piperazine ring substituted with a 4-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenoxy)ethyl]piperazine typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.

Scientific Research Applications

1-[2-(4-Methylphenoxy)ethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[2-(2-Methylphenoxy)ethyl]piperazine
  • 1-[2-(4-Methoxyphenoxy)ethyl]piperazine

Comparison: Compared to its similar compounds, 1-[2-(4-Methylphenoxy)ethyl]piperazine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3

InChI Key

NMTCQEIEKVUWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCNCC2

Origin of Product

United States

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